molecular formula C19H22FN3O4 B000573 加替沙星 CAS No. 112811-59-3

加替沙星

货号 B000573
CAS 编号: 112811-59-3
分子量: 375.4 g/mol
InChI 键: XUBOMFCQGDBHNK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family. It inhibits the bacterial enzymes DNA gyrase and topoisomerase IV . It was patented in 1986 and approved for medical use in 1999 . It is used to treat bacterial conjunctivitis (pinkeye) in adults and children 1 year of age and older .


Chemical Reactions Analysis

A stability-indicating reversed-phase liquid chromatographic method has been developed for quantitative analysis of gatifloxacin, its degradation products, and its process-related impurities in bulk samples and in pharmaceutical dosage forms . Substantial degradation was observed during oxidative hydrolysis .

科研应用

  1. 临床疗效: 加替沙星对多种感染有效,包括急性鼻窦炎、慢性支气管炎、肺炎、尿路感染、皮肤感染和淋病感染(Fish & North, 2001)

  2. 降糖作用: 它减少肾皮质小管中丙酮酸的葡萄糖生成,有助于降糖作用(Drożak, Miecznik, Jarzyna, & Bryła, 2008)

  3. 眼用药物递送: 载有加替沙星的阳离子聚合物纳米粒子可以延长在眼中的停留时间,减少药物再结晶问题(Duxfield et al., 2016)

  4. 精液中的定量: 开发了一种荧光光度法来定量精液中的加替沙星,有助于治疗生殖道感染(Colunga‐González et al., 2005)

  5. 药理特性: 它具有高口服生物利用度、低蛋白结合率和广泛的组织分布,使其对广泛的病原体有效(Grasela, 2000)

  6. 对金黄色葡萄球菌的活性: 加替沙星显示出对革兰氏阳性球菌的增强活性,并且可以在12小时内根除敏感的金黄色葡萄球菌菌株(Ba et al., 2006)

  7. 治疗幽门螺杆菌: 它作为幽门螺杆菌根除的第三线治疗方法是有效的,特别是考虑到敏感性评估和gyrA突变(Nishizawa et al., 2008)

  8. 呼吸道和尿路感染: 其优异的抗菌活性和有利的药代动力学特性使其成为治疗呼吸道和尿路感染的理想选择(Stahlberg et al., 1999)

  9. 糖尿病潜在副作用: 糖尿病患者应避免使用加替沙星,因为可能会出现副作用(Kendall & Wooltorton, 2006)

  10. 结核分枝杆菌治疗: 它对结核分枝杆菌有足够的活性,值得评估其用于结核病治疗(Alvirez-Freites, Carter, & Cynamon, 2002)

  11. 被羟基自由基降解: 它在水中被羟基自由基降解可能会降低其对革兰氏阳性和阴性细菌的抗菌活性(Caianelo et al., 2017)

  12. 对革兰氏阳性药剂的增强活性: 加替沙星是一种对革兰氏阳性和非典型药剂具有改进活性的新药剂,同时保留了抗革兰氏阴性活性(Blondeau, 2000)

  13. 治疗儿童中耳炎: 对于治疗合并中耳炎的儿童来说,它是安全有效的(Aguilar, Soley, & Arguedas, 2007)

  14. 社区获得性肺炎: 加替沙星作为社区获得性肺炎的经验治疗在门诊设置中是有效且耐受良好的(Gotfried et al., 2002)

  15. 眼用途: 它在眼中的使用对广谱细菌,包括细胞内细菌和厌氧菌,是安全有效的(Schultz, 2012)

  16. 细菌感染治疗:在治疗各种细菌感染方面具有良好的临床和细菌学疗效(Keam, Croom, & Keating, 2005)

  17. 超声辅助递送:超声治疗增强了加替沙星经角膜递送而不损害角膜,提高了治疗效果(Jegal et al., 2018)

  18. 感染模型中的药效动力学:对革兰阳性球菌的疗效与24小时AUC/MIC参数相关(Andes & Craig, 2002)

  19. 儿童的药代动力学:在患有反复中耳炎的儿童中,每日400毫克的剂量与成人的曝光相当(Rubino et al., 2007)

  20. 眼科植入物:聚乙烯醇载加替沙星的眼科植入物显示出延长和完全释放,增强了其有效性(Upendra et al., 2009)

Safety And Hazards

Gatifloxacin should be handled with care to avoid breathing mist, gas or vapours. It should not come in contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

性质

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOMFCQGDBHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045704
Record name Gatifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gatifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.31e-01 g/L
Record name Gatifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gatifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal action of Gatifloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination.
Record name Gatifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Gatifloxacin

CAS RN

112811-59-3
Record name Gatifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112811-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gatifloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gatifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gatifloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gatifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GATIFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81485Y3A9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gatifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

182-185 °C, 182 - 185 °C
Record name Gatifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gatifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gatifloxacin
Reactant of Route 2
Reactant of Route 2
Gatifloxacin
Reactant of Route 3
Gatifloxacin
Reactant of Route 4
Gatifloxacin
Reactant of Route 5
Reactant of Route 5
Gatifloxacin
Reactant of Route 6
Reactant of Route 6
Gatifloxacin

Citations

For This Compound
34,200
Citations
CM Perry, JAB Balfour, HM Lamb - Drugs, 1999 - Springer
… in a multinational trial showed that oral gatifloxacin 400 mg/day produced a … The clinical efficacy of gatifloxacin was similar to that of … ▴ Oral gatifloxacin 400 mg/day showed clinical and …
Number of citations: 268 link.springer.com
CM Perry, D Ormrod, M Hurst, SV Onrust - Drugs, 2002 - Springer
… High concentrations of gatifloxacin are achieved in plasma and target tissues/fluids. Gatifloxacin … Few clinically significant interactions between gatifloxacin and other drugs have been …
Number of citations: 162 link.springer.com
DM Grasela - Clinical infectious diseases, 2000 - academic.oup.com
… With multiple-dose administration of gatifloxacin once … of gatifloxacin during the gatifloxacin clinical pharmacology program. A review of the safety and pharmacokinetics of gatifloxacin is …
Number of citations: 177 academic.oup.com
LD Saravolatz, J Leggett - Clinical infectious diseases, 2003 - academic.oup.com
Gatifloxacin, gemifloxacin, and moxifloxacin are the newest fluoroquinolones and show excellent in vitro activity against a wide variety of respiratory tract pathogens, many gram-…
Number of citations: 171 academic.oup.com
DN Fish, DS North - … : The Journal of Human Pharmacology and …, 2001 - Wiley Online Library
Gatifloxacin is a new 8—methoxy‐fluoroquinolone antibiotic approved for use in the United States in December 1999. It has a broad spectrum of activity with potent activity against gram‐…
A Lubasch, I Keller, K Borner, P Koeppe… - Antimicrobial agents …, 2000 - Am Soc Microbiol
In an open, randomized, six-period crossover study, the pharmacokinetics of ciprofloxacin, gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin, and trovafloxacin were compared after …
Number of citations: 288 journals.asm.org
JM Blondeau - Expert Opinion on Investigational Drugs, 2000 - Taylor & Francis
… Gatifloxacin appears to have a low propensity for the selection of resistant mutants. Clinical trial data supports the use of gatifloxacin … will focus on the antimicrobial activity of gatifloxacin. …
Number of citations: 39 www.tandfonline.com
LY Park-Wyllie, DN Juurlink, A Kopp… - … England Journal of …, 2006 - Mass Medical Soc
… regarding the effects of gatifloxacin on blood glucose levels, but … ]) developed shortly after gatifloxacin therapy but who had no … We hypothesized that gatifloxacin would be more strongly …
Number of citations: 485 www.nejm.org
CS Merle, K Fielding, OB Sow… - … England Journal of …, 2014 - Mass Medical Soc
… The fourth-generation fluoroquinolones gatifloxacin and … Gatifloxacin was chosen for this study on the basis of its … and safety of a 4-month gatifloxacin-containing regimen, as compared …
Number of citations: 469 www.nejm.org
R Solomon, ED Donnenfeld, HD Perry, RW Snyder… - Ophthalmology, 2005 - Elsevier
… Given the increased aqueous penetration of moxifloxacin and gatifloxacin over ciprofloxacin … topical use of moxifloxacin and gatifloxacin over ciprofloxacin for preoperative prophylaxis …
Number of citations: 186 www.sciencedirect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。